Agn-PC-0jxbe1
Description
Agn-PC-0jxbe1 is a proprietary boronic acid derivative developed by Angene Chemical, primarily utilized in organic synthesis and pharmaceutical research. While its exact molecular structure remains undisclosed, its product identifier (AGN-PC-0WBEFX) and associated CAS number (1185299-32-4) suggest structural similarities to arylboronic acids, which are pivotal in Suzuki-Miyaura cross-coupling reactions . These compounds are critical for constructing carbon-carbon bonds in drug discovery and materials science. This compound is characterized by high purity and stability, with applications in catalysis and medicinal chemistry. Its synthesis and analytical data, however, are proprietary, necessitating comparisons with structurally analogous compounds to infer its properties and performance .
Properties
IUPAC Name |
2-cyano-N-(4-hydroxyphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c17-11-13(10-12-4-2-1-3-5-12)16(20)18-14-6-8-15(19)9-7-14/h1-10,19H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBLVGZWKVRHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386559 | |
| Record name | AGN-PC-0JXBE1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357315-48-1 | |
| Record name | AGN-PC-0JXBE1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Agn-PC-0jxbe1 involves several steps. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The synthetic route typically involves the use of reagents that facilitate the formation of the compound’s unique structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Agn-PC-0jxbe1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms .
Scientific Research Applications
Agn-PC-0jxbe1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development. Additionally, the compound has industrial applications, such as in the production of advanced materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of Agn-PC-0jxbe1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To evaluate Agn-PC-0jxbe1’s functional and structural profile, we compare it with five boronic acid derivatives (Table 1), focusing on molecular properties, synthetic routes, and bioactivity parameters. Data for analogous compounds are sourced from peer-reviewed studies and commercial databases .
Table 1: Key Properties of this compound and Analogous Boronic Acids
<sup>a</sup>LogP values calculated using XLOGP3 unless noted.
Key Findings :
Structural and Physicochemical Differences :
- This compound’s bromine and chlorine substituents contribute to its moderate lipophilicity (LogP = 2.15), comparable to (3-Bromo-5-chlorophenyl)boronic acid (LogP = 1.98). However, increased halogenation in (6-Bromo-2,3-dichlorophenyl)boronic acid elevates LogP to 3.01, reducing aqueous solubility (0.12 mg/mL) .
- The fluorine-substituted analog exhibits superior solubility (1.05 mg/mL) due to lower molecular weight and electronegative effects, enhancing bioavailability (Score = 0.78).
Synthetic Efficiency :
- This compound’s Pd-catalyzed method achieves high regioselectivity at 75°C in 1.3 hours, outperforming Grignard-based routes requiring cryogenic conditions .
- Direct boronation methods for simpler analogs yield higher purity (>98%) but are less adaptable to sterically hindered substrates.
In contrast, nitro-substituted analogs exhibit poor bioavailability (0.33) and higher PAINS alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
